molecular formula C22H15BrN2 B420742 4-(4-Bromophenyl)-2,6-diphenylpyrimidine CAS No. 58536-46-2

4-(4-Bromophenyl)-2,6-diphenylpyrimidine

Cat. No. B420742
Key on ui cas rn: 58536-46-2
M. Wt: 387.3g/mol
InChI Key: GHDBFGUOBVYEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08217570B2

Procedure details

4-Bromoacetophenone 19.9 g (100 mmol) and benzaldehyde 10.6 g (100 mmol) were mixed and, the system was substituted with argon. Next, 200 mL of ethanol and 10 MeI of a 1N sodium methoxide/methanol solution were added thereto and stirred at room temperature for 5 hours. Thereafter, the solution was heated on an oil bath of 70° C. to carry out reaction for further 4 hours while refluxing ethanol. Then, benzamidine hydrochloride 9.40 g (60 mmol) and sodium hydroxide 8.00 g (200 mmol) were added thereto and heated on the oil bath of 70° to carry out reaction for 5 hours. After finishing the Reactions the deposit was separated by filtering and refined by silica gel chromatography to obtain 13.6 g (yield: 35%) of 4-(4-bromophenyl)-2,6-diphenylpyrimidine.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
benzamidine hydrochloride
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][CH:5]=1)=O.[CH:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CI.C[O-].[Na+].CO.Cl.[C:27]([NH2:35])(=[NH:34])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.[OH-].[Na+]>C(O)C>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]2[CH:1]=[C:11]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[N:35]=[C:27]([C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)[N:34]=2)=[CH:5][CH:6]=1 |f:3.4.5,6.7,8.9|

Inputs

Step One
Name
Quantity
19.9 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Br
Name
Quantity
10.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
benzamidine hydrochloride
Quantity
9.4 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)(=N)N
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+].CO
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the solution was heated on an oil bath of 70° C.
CUSTOM
Type
CUSTOM
Details
reaction for further 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
heated on the oil bath of 70°
CUSTOM
Type
CUSTOM
Details
reaction for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was separated
FILTRATION
Type
FILTRATION
Details
by filtering

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NC(=NC(=C1)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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